molecular formula C6H5NO3 B7727151 4-Hydroxynicotinic acid CAS No. 72676-96-1

4-Hydroxynicotinic acid

Cat. No. B7727151
CAS RN: 72676-96-1
M. Wt: 139.11 g/mol
InChI Key: CHCUBGPSZDGABM-UHFFFAOYSA-N
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Description

4-Hydroxynicotinic acid is a chemical synthesis reagent . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The molecular formula is C6H5NO3 .


Synthesis Analysis

While specific synthesis methods for 4-Hydroxynicotinic acid were not found in the search results, it is known to be used as a reagent in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 4-Hydroxynicotinic acid is C6H5NO3 . It has an average mass of 139.109 Da and a monoisotopic mass of 139.026947 Da .


Physical And Chemical Properties Analysis

4-Hydroxynicotinic acid is a solid at room temperature . It has a molecular weight of 139.11 .

Scientific Research Applications

Chemical Synthesis Reagent

4-Hydroxynicotinic acid is used as a chemical synthesis reagent . It plays a crucial role in various chemical reactions, serving as a starting material or intermediate in the synthesis of other compounds.

Pharmaceutical Applications

In the pharmaceutical industry, 4-Hydroxynicotinic acid is used as an important raw material and intermediate . It can be used in the synthesis of various drugs, contributing to the development of new medications and therapies.

Agrochemical Applications

4-Hydroxynicotinic acid is also used in the agrochemical industry . It can be used in the production of pesticides, herbicides, and other agricultural chemicals, helping to protect crops and increase agricultural productivity.

Dye Manufacturing

In the dye industry, 4-Hydroxynicotinic acid is used as a raw material and intermediate . It can be used in the synthesis of various dyes, contributing to the production of a wide range of colors and shades.

Crystallization Studies

4-Hydroxynicotinic acid is used in crystallization studies . Researchers have investigated the pH-dependent crystallization of 4-Hydroxynicotinic acid in aqueous media, demonstrating the relevance of pH control during crystallization processes .

Solubility Studies

4-Hydroxynicotinic acid is also used in solubility studies . Systematic studies on the solubility of 4-Hydroxynicotinic acid in different solvents have provided valuable insights into the effects of molecular structure and solvent properties on solubility .

Safety and Hazards

4-Hydroxynicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Crystallization from solution is an important process that has been used for centuries in the preparation and purification of products . There is still a considerable lack of understanding about the molecular mechanisms behind the formation of crystals . Future studies could investigate the link between the molecular structure of a solute in a saturated solution and in the crystalline solid in equilibrium with that solution . This could be particularly relevant for the hydroxynicotinic acid family .

properties

IUPAC Name

4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCUBGPSZDGABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976370
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxynicotinic acid

CAS RN

609-70-1, 72676-96-1
Record name 4-Hydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-pyridinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxynicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different solid-state forms of 4-hydroxynicotinic acid?

A: 4-Hydroxynicotinic acid (4-HNA) exhibits tautomeric polymorphism, existing as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). It has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] The packing motifs in these forms are influenced by the hydrogen bonding patterns involving the oxygen atoms and water molecules (in hydrates). []

Q2: How stable are the different forms of 4-hydroxynicotinic acid?

A: Anhydrates I and II of 4-HNA convert to form III upon heating. [] Similarly, both hydrate forms dehydrate at elevated temperatures, eventually transforming into anhydrate III. [] Sublimation of any of the five forms also leads to the formation of form III. [] This suggests that form III might be the most thermodynamically stable form.

Q3: Is there a form of 4-hydroxynicotinic acid hydrate that shows unusual stability?

A: Interestingly, a hemihydrate form of 4-HNA (4HNA·0.5H2O) demonstrates unexpected robustness against spontaneous dehydration at ambient conditions, despite thermodynamic predictions. [] This stability is attributed to a significant kinetic barrier associated with the removal of water molecules from the crystal lattice. []

Q4: What is the mechanism of dehydration for the robust hemihydrate form of 4-hydroxynicotinic acid?

A: Research suggests that the dehydration of 4HNA·0.5H2O is kinetically controlled, with an activation energy (Ea) ranging from 85 kJ·mol–1 to 133 kJ·mol–1. [] This high activation energy contributes to the hemihydrate's resistance to water loss. [] Microscopic analysis reveals changes in crystal morphology during dehydration, suggesting a complex process involving nucleation and growth of the anhydrous phase. []

Q5: Are there any synthetic routes available for 4-hydroxynicotinic acid?

A: Yes, 4-hydroxynicotinic acid can be synthesized from readily available starting materials. One approach involves a simple method utilizing cyano compounds derived from 4-hydroxy-3-iodopyridine. [] This method provides a straightforward route to obtain the desired compound. Additionally, 4-hydroxynicotinic acid can be synthesized from butadienedicarbonitriles. []

Q6: Can 4-hydroxynicotinic acid be used in the synthesis of coordination polymers?

A: Yes, 4-hydroxynicotinic acid can act as a ligand in coordination polymers. For example, a novel 1-D manganese coordination polymer, (where H2L = 4-hydroxynicotinic acid), was synthesized hydrothermally. [] Interestingly, the synthesis involved in situ ligand formation from a 3,4-pyridinedicarboxylic acid precursor. [] In this polymer, the 4-hydroxynicotinic acid ligand bridges Mn(II)-centered octahedra to create the 1-D framework. []

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